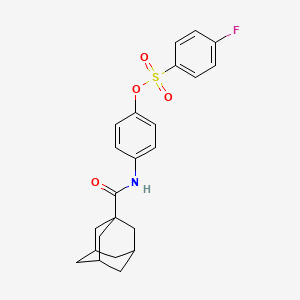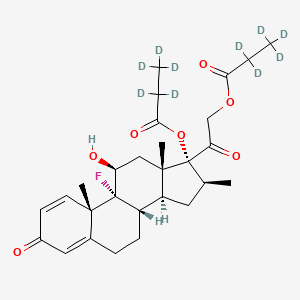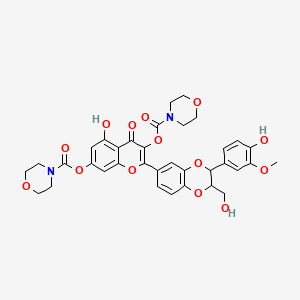![molecular formula C16H12FNO2S B12407944 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is a synthetic organic compound that features a thiophene ring substituted with a 4-fluoroanilino group and a benzene-1,3-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the 4-Fluoroanilino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluoroaniline derivative reacts with a suitable thiophene precursor.
Attachment of the Benzene-1,3-diol Moiety: The final step involves coupling the thiophene derivative with a benzene-1,3-diol compound using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the benzene-1,3-diol moiety.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The thiophene ring and the benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzene-1,3-diol moiety.
Reduction: Reduced forms of any nitro groups present.
Substitution: Various substituted thiophene and benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core structure.
Fluoroaniline Derivatives: Compounds such as 4-fluoroaniline and its derivatives.
Benzene-1,3-diol Derivatives: Compounds like resorcinol (benzene-1,3-diol) and its substituted forms.
Uniqueness: 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is unique due to the combination of the thiophene ring, the 4-fluoroanilino group, and the benzene-1,3-diol moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H12FNO2S |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
4-[5-(4-fluoroanilino)thiophen-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H12FNO2S/c17-10-1-3-11(4-2-10)18-16-8-7-15(21-16)13-6-5-12(19)9-14(13)20/h1-9,18-20H |
Clave InChI |
OWMHXOFKGWSKJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC=C(S2)C3=C(C=C(C=C3)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


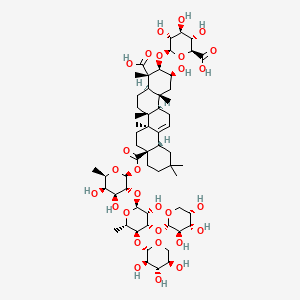
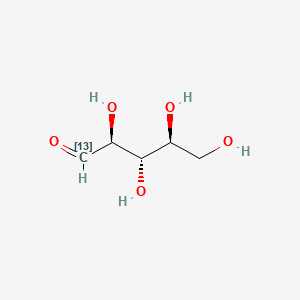

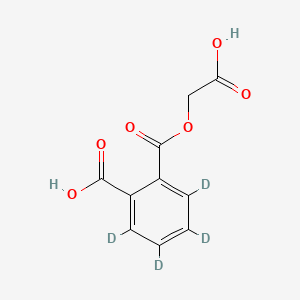

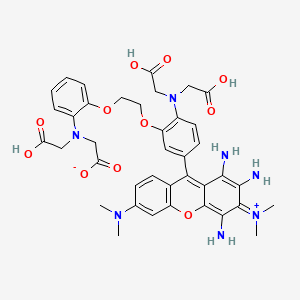
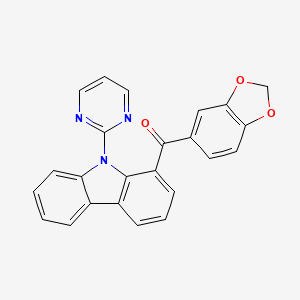
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
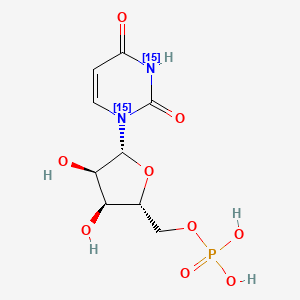
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
